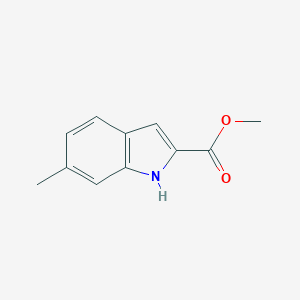
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide, also known as CNB-001, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a member of the benzamide family of compounds and has a molecular weight of 308.7 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various cellular pathways involved in oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It has a high degree of purity and stability, which makes it suitable for use in various assays. It is also soluble in various solvents, which makes it easy to administer to cells or animals. However, N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has certain limitations, such as its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-3-methylbenzamide. One potential area of research is the development of new formulations of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide in other neurological disorders such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate the exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide and to identify potential biomarkers of its efficacy.
Méthodes De Synthèse
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have potent neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
304453-70-1 |
|---|---|
Nom du produit |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
Formule moléculaire |
C14H11ClN2O3 |
Poids moléculaire |
290.7 g/mol |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-11-5-6-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |
Clé InChI |
CCGCLMJSSPPDFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



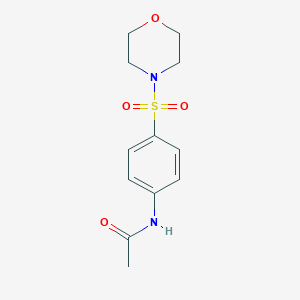
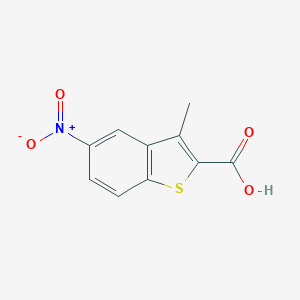


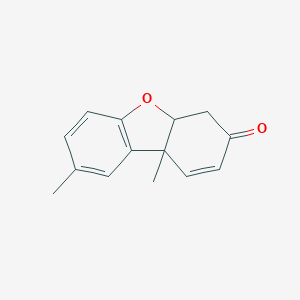

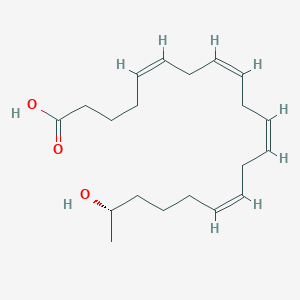
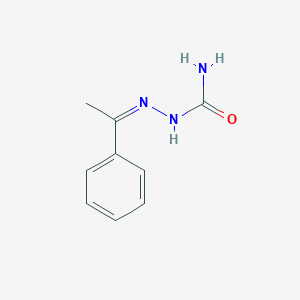

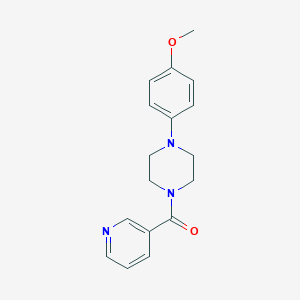
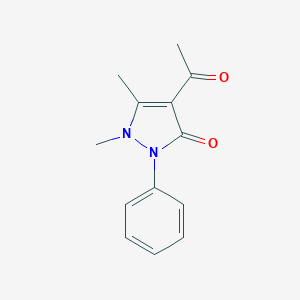
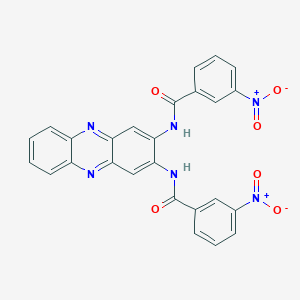
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
